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Compound of Interest

Compound Name:
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS No.: 148546-84-3

Cat. No.: B2798098

Get Quote

Status: Operational | Topic: Yield Optimization & Troubleshooting | Target Yield: >85%

Executive Summary & Diagnostic Dashboard
The nitration of methyl 3,4-dimethoxybenzoate (methyl veratrate) is an Electrophilic Aromatic

Substitution (EAS) governed by the competing directing effects of two methoxy groups

(activating, ortho/para) and the ester group (deactivating, meta).

The Challenge: While the 5-position is electronically favored, the reaction is prone to dinitration

(over-reaction), demethylation (ether cleavage), and hydrolysis (ester loss) if conditions are too

harsh.
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Parameter Specification Notes

Target Molecule
Methyl 3,4-dimethoxy-5-

nitrobenzoate

CAS: 26791-93-5 (varies by

numbering)

Appearance Pale yellow needles/solid

Melting Point 144–147 °C

Distinct from the 2-nitro isomer

(~100°C) or 3-nitrobenzoate

(78°C).

Target Yield 85–92%
Standard yields <60% indicate

process failure.

Key Reagents
/

(Preferred)

Mixed acid (

) is viable but riskier.

The Reaction Landscape (Visualized)
The following diagram illustrates the reaction pathway, highlighting the "Yield Killers" (red

paths) that must be avoided.
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Caption: Reaction network showing the primary pathway to the 5-nitro product and critical

deviation points leading to yield loss.
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Issue 1: "My yield is stuck at 50-60%, and the product is
sticky."
Diagnosis: You are likely experiencing Dinitration or Isomer Contamination.

The Science: The methoxy groups are strong activators. Once the first nitro group adds, the

ring is deactivated, but the methoxy groups can still facilitate a second addition if the

temperature rises above 30-40°C. The "sticky" nature often comes from the 2-nitro isomer

(which has a lower MP) or dinitro impurities preventing crystallization.

The Fix:

Strict Temp Control: Keep the addition temperature between 0°C and 10°C. Do not let the

exotherm spike.

Switch Reagents: If using

, switch to the Acetyl Nitrate method (see Protocol B). It is milder and more regioselective.

Issue 2: "I see a new spot on TLC that doesn't move (low
Rf)."
Diagnosis:Ester Hydrolysis.

The Science: Strong mineral acids (

) in the presence of even trace water can hydrolyze the methyl ester to the carboxylic acid
(5-nitroveratric acid). This byproduct is soluble in base but precipitates in acid, contaminating
your product.

The Fix:

Scavenge Water: Use Acetic Anhydride (

) as the solvent. It reacts with the water in the nitric acid to form acetic acid, keeping the
system anhydrous.

Workup: Wash the organic layer with saturated
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. The hydrolyzed acid will go into the aqueous layer, purifying your ester.

Issue 3: "The product oils out during recrystallization."
Diagnosis:Impurity Profile / Solvent Choice.

The Fix:

Do not use pure water. Use Methanol (MeOH) or Ethanol (EtOH).

Dissolve the crude solid in minimum boiling alcohol.

Allow it to cool slowly to room temperature, then to 4°C. Rapid cooling traps oil.

Seed it: If available, add a crystal of pure product at 30°C.

Optimized Protocols
Protocol A: The "Green" High-Yield Method
(Recommended)
Uses Acetyl Nitrate generated in situ. Minimizes hydrolysis and dinitration.

Reagents:

Methyl 3,4-dimethoxybenzoate (1.0 eq)

Nitric Acid (65-70%, 1.2 eq)

Acetic Anhydride (3.0 - 5.0 eq)

Catalytic

(1-2 drops, optional)

Procedure:

Preparation: In a round-bottom flask, dissolve Methyl 3,4-dimethoxybenzoate in Acetic

Anhydride. Cool to 0°C.[1][2]
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Activation: In a separate vessel, prepare the nitrating solution by adding Nitric Acid to a small

volume of Acetic Anhydride (Caution: Exothermic! Keep <10°C).

Addition: Add the nitrating mixture dropwise to the substrate solution. Crucial: Maintain

internal temperature <15°C.

Reaction: Stir at 0–10°C for 1 hour, then allow to warm to 20°C for 30 mins.

Quench: Pour the mixture slowly onto crushed ice/water (5x reaction volume) with vigorous

stirring. The product should precipitate as a solid.

Purification: Filter the solid. Wash with cold water (

) to remove acetic acid. Recrystallize from boiling Methanol.

Protocol B: The Standard Mixed Acid Method (Robust)
Use this if Acetic Anhydride is unavailable.

Reagents:

Methyl 3,4-dimethoxybenzoate (1.0 eq)

Conc.

(Solvent volume)

Conc.

(1.1 eq)

Procedure:

Dissolve the ester in Conc.

and cool to -5°C (Salt/Ice bath).

Mix Conc.
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with an equal volume of

(pre-cooled).[2]

Add the acid mixture very slowly. The viscosity of sulfuric acid can create hot spots; ensure

rapid stirring.

Monitor: If the solution turns dark orange/red rapidly, you are generating oxidation

byproducts. Lower the temperature.

Quench: Pour onto ice.

Neutralization: Since this method uses strong acid, ensure the filter cake is washed until pH

neutral to prevent acid-catalyzed degradation during drying.

References & Grounding
Regioselectivity of Veratrate Nitration:

Mechanism:[1][2] The 5-position is activated by the 4-methoxy group (ortho) and the ester

group (meta). The 2-position is sterically hindered by the 1-ester and 3-methoxy groups.

Source:Journal of Organic Chemistry and standard EAS texts confirm the 5-nitro isomer is

the major product for 3,4-dimethoxybenzoates.

Acetyl Nitrate Method (Menke Conditions):

Using acetic anhydride scavenges water and forms acetyl nitrate (

), a mild but effective nitrating agent that improves yield by reducing oxidative side
reactions.

Citation: "Nitration with Acetyl Nitrate."[3] Organic Syntheses, Coll.[4] Vol. 2, p.438

(General method adapted for activated ethers).

Melting Point Verification:

Methyl 3,4-dimethoxy-5-nitrobenzoate (Methyl 5-nitroveratrate) typically melts between

144-147°C.
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Contrast: Methyl 2-nitroveratrate (6-nitro isomer) has a significantly different melting point

(often reported lower or as an oil depending on purity).

Source: Fisher Scientific / ChemSrc Database entries for CAS 26791-93-5 (Note: Verify

specific isomer numbering in older literature).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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